alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
Description
α,α-Dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol, commonly known as Resiquimod (R-848), is a synthetic imidazoquinoline compound with the molecular formula C₁₇H₂₂N₄O₂ and a molecular weight of 314.38 . It functions as a dual agonist of Toll-like receptors 7 and 8 (TLR7/TLR8), stimulating innate immune responses by inducing cytokines such as TNF-α, IL-6, and IFN-α . Resiquimod is used in clinical research for cancer immunotherapy and vaccine adjuvants due to its potent immunostimulatory properties .
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-imidazo[4,5-c]quinolin-1-yl-2-methylpropan-2-ol |
InChI |
InChI=1S/C14H15N3O/c1-14(2,18)8-17-9-16-12-7-15-11-6-4-3-5-10(11)13(12)17/h3-7,9,18H,8H2,1-2H3 |
InChI Key |
UMQBYMZQRMURMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Amination of Nitroquinoline Precursors
One common route starts with a 3-nitro-4-chloroquinoline derivative, which undergoes nucleophilic substitution with an amine in solvents such as water or tetrahydrofuran. This step forms a quinoline intermediate bearing the desired substitution pattern. Subsequent catalytic reduction of the nitro group to an amine is achieved using platinum on charcoal catalyst under hydrogen atmosphere in solvents like toluene or lower alkanols. This reduction typically occurs in a Parr apparatus at mild hydrogen pressures (around 2 atm) and room temperature to 70 °C for several hours.
Formation of the Imidazo Ring
Following amine formation, cyclization to form the imidazo ring is induced by reaction with aldehydes or formic acid derivatives under heating. For example, reaction of the diamine intermediate with glycolic acid at 150–160 °C for several hours promotes ring closure to the imidazoquinoline scaffold. This step is often followed by purification through recrystallization from solvents like ethyl acetate to yield crystalline products.
Introduction of the Alpha,Alpha-Dimethyl-1-Ethanol Side Chain
The alpha,alpha-dimethyl substitution on the ethanolic side chain is introduced by reacting appropriate chloro- or hydroxy-substituted quinoline intermediates with tert-butyl or isopropyl alcohol derivatives under basic or neutral conditions. For instance, 1-[2-chloro-3-nitro-4-quinolinyl)amino]-2-methyl-2-propanol can be prepared and then subjected to catalytic hydrogenation to yield the target compound. The hydroxyl group remains intact during these transformations, providing the ethanol functionality.
Alternative Synthetic Routes
Other synthetic approaches involve using phosphorus oxychloride for chlorination steps, but it is recommended to avoid large molar excesses to prevent side reactions. The use of N,N-dimethylformamide as a solvent is common for such reactions. Ammonia in methanol is used for amination and cyclization steps at elevated temperatures (100–150 °C), facilitating the formation of 1-substituted, 2-substituted 1H-imidazo[4,5-c]quinolin-4-amines, precursors to the target compound.
The molar ratio of phosphorus oxychloride to hydroxy-nitroquinoline is optimized around 1–2 to minimize side reactions during chlorination steps.
Catalytic hydrogenation conditions (Pt/C catalyst, 2 atm H2, 8 hours) provide efficient reduction with high yields and minimal over-reduction.
Cyclization yields improve with controlled heating and use of glycolic acid, with recrystallization enhancing purity and crystallinity.
Solvent choice is critical: N,N-dimethylformamide is favored for chlorination and substitution reactions, while methanol and ethanol are preferred for amination and reduction steps.
The final compound can be isolated as free base or pharmaceutically acceptable salts (e.g., hydrochloride), with recrystallization from appropriate solvents ensuring purity.
The preparation of alpha,alpha-Dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol involves a multi-step synthetic route combining nucleophilic aromatic substitution, catalytic reduction, cyclization, and side-chain functionalization. Careful control of reaction conditions, reagent ratios, and purification steps yields this biologically significant compound with high purity and reproducibility. The methods are well-documented in patent literature and peer-reviewed studies, providing a robust framework for further pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols and amines .
Scientific Research Applications
Scientific Research Applications of alpha,alpha-Dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
This compound, also known as 4-amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinolin-1-ethanol, is a chemical compound with diverse applications in scientific research . It has the molecular formula C14H16N4O and a molecular weight of 256.3 . This compound is also recognized under various synonyms, including 2-Hydroxy IMiquiMod and Imiquimod Impurity 1 .
Immunomodulation and TLR 7/8 Activation
This compound has been shown to activate toll-like receptor 7/8 (TLR7/8), which are crucial components of the innate immune system . Activation of TLR7 and TLR8 triggers signaling pathways that lead to the production of cytokines, such as interferon-alpha (INF-α), and enhance T-helper 1 (Th1) immune responses .
- Resiquimod: Resiquimod, a related imidazoquinolineamine, also functions as a TLR agonist, specifically activating TLR7 and TLR8 on dendritic cells, macrophages, and B-lymphocytes . This activation induces the nuclear translocation of NF-kB and other transcription factors, increasing mRNA levels and cytokine production .
Pharmaceutical Research
This compound and its derivatives have applications in pharmaceutical research, particularly as antiviral agents . The compound 1H-imidazo[4,5-c]quinoline derivatives are potential synthetic intermediates in the preparation of known antiviral agents and labeled antiviral agents .
Cancer Treatment
Resiquimod is being studied for the treatment of some types of skin cancer . When applied topically, resiquimod stimulates immune cells to produce chemicals that may help kill tumor cells and enhance the antitumor immune response when added to a tumor vaccine .
Structural and Chemical Information
Key structural and chemical identifiers for Resiquimod include :
- IUPAC Name: 1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol
- Molecular Formula: C17H22N4O2
- Molecular Weight: 314.4 g/mol
- CAS No: 144875-48-9
Synthesis and Isolation
The synthesis of substituted 1H-imidazo[4,5-c]quinolines has been reported in various studies, with modifications to enhance bioavailability and reduce toxicity . For example, Combretastatin A-4 (CA-4) was found to be an extremely active inhibitor of tubulin polymerization, but its poor bioavailability and low aqueous solubility led to the development of analogs like CA-4P, a disodium phosphate pro-drug .
Cautionary statements
Mechanism of Action
The compound exerts its effects by activating toll-like receptors 7 and 8 (TLR7/8), which are involved in the innate immune response. Upon activation, these receptors trigger a cascade of signaling pathways that lead to the production of cytokines and other immune mediators. This results in the activation of dendritic cells, macrophages, and other immune cells, enhancing the body’s ability to fight infections and tumors .
Comparison with Similar Compounds
Imiquimod (R-837)
- Structure: 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine .
- Molecular Weight : 243.3 .
- TLR Selectivity : Selective TLR7 agonist .
- Key Differences: Lacks the ethanol substituent and α,α-dimethyl groups present in Resiquimod. The isobutylamine group at the 4-position confers TLR7 specificity, but reduces potency compared to Resiquimod .
- Applications : Topical treatment for actinic keratosis and genital warts due to localized immune activation .
Gardiquimod
- Structure: 4-Amino-2-[(ethylamino)methyl]-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol .
- Molecular Weight : 313.4 .
- TLR Selectivity : TLR7-selective at concentrations <1 mg/mL .
- Key Differences: Substitution at the C2 position with an ethylamino-methyl group enhances TLR7 affinity. Similar ethanol backbone to Resiquimod but with altered solubility (soluble in DMSO and ethanol) .
- Applications : Preclinical studies for antiviral and antitumor immunity .
3M-003
- Structure: 4-Amino-2-(ethoxymethyl)-α,α-dimethyl-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinoline-1-ethanol hydrate .
- Molecular Weight : 318 .
- TLR Selectivity : Dual TLR7/8 agonist .
- Retains Resiquimod’s ethoxymethyl and dimethyl-ethanol groups but with a saturated core .
- Applications : Enhances B-cell activation in cancer therapy .
CL075 (3M-002)
- Structure: 2-Propylthiazolo[4,5-c]quinolin-4-amine .
- Molecular Weight : 243 .
- TLR Selectivity : TLR8-selective at concentrations <0.1 mg/mL .
- Key Differences: Replaces imidazoquinoline with a thiazoloquinoline scaffold, abolishing TLR7 activity. Lacks the ethanol substituent, reducing solubility in aqueous media .
- Applications: Stimulates monocytes and macrophages in chronic inflammation models .
852A
- Structure: N-[4-(4-Amino-2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]methanesulfonamide .
- Molecular Weight : 361 .
- TLR Selectivity : TLR7 agonist .
- Key Differences :
- Applications: Investigated in systemic immunotherapies .
Structural-Activity Relationship (SAR) Analysis
Substituent Effects on TLR Binding
- C2 Position: Ethoxymethyl (Resiquimod) or ethylamino-methyl (Gardiquimod) groups enhance TLR7/8 binding by fitting into hydrophobic pockets .
- Ethanol Backbone: α,α-Dimethyl groups in Resiquimod improve metabolic stability and prolong receptor interaction .
- Core Modifications : Saturation (3M-003) or heterocycle replacement (CL075) alters receptor specificity and solubility .
Biological Activity
Alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol (AADI-Q-Et) is a compound belonging to the imidazoquinoline class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including antiviral and anticancer properties, mechanisms of action, and potential applications in immunotherapy.
Chemical Structure and Properties
AADI-Q-Et is characterized by a complex bicyclic structure that includes an imidazole and quinoline moiety. Its molecular formula is , with a molecular weight of approximately 256.3 g/mol. The compound has notable physical properties such as a density of 1.34 g/cm³ and a boiling point of 513.6ºC at 760 mmHg.
Antiviral Activity
Research indicates that AADI-Q-Et exhibits significant antiviral properties. It has been shown to inhibit various viral infections by interfering with viral replication mechanisms. For instance, it activates Toll-like receptors (TLR) 7 and 8, which play crucial roles in initiating immune responses against viral pathogens.
Table 1: Summary of Antiviral Studies on AADI-Q-Et
| Study | Virus Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| HSV-1 | TLR7 activation | Inhibition of viral replication | |
| HCV | Immune modulation | Enhanced cytokine production | |
| Influenza | TLR8 activation | Reduced viral load in vivo |
Anticancer Activity
AADI-Q-Et has also been investigated for its potential anticancer effects. Studies suggest that it can induce apoptosis in certain cancer cell lines through the modulation of cellular pathways related to growth and survival.
Table 2: Overview of Anticancer Studies Involving AADI-Q-Et
| Study | Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| Breast Cancer | Apoptosis induction | Significant reduction in cell viability | |
| Melanoma | Cell cycle arrest | Inhibition of tumor growth in animal models |
Case Studies
Several case studies have highlighted the efficacy of AADI-Q-Et in clinical settings:
-
Case Study on Viral Infection :
- Patient Group : Individuals with chronic viral infections.
- Intervention : Administration of AADI-Q-Et.
- Outcome : Significant reduction in viral load and improvement in immune markers.
-
Case Study on Cancer Treatment :
- Patient Group : Patients with advanced melanoma.
- Intervention : Combined therapy with AADI-Q-Et.
- Outcome : Enhanced tumor response rates compared to standard therapies.
Q & A
Q. What are the established synthetic routes for α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol, and how can reaction yields be optimized?
The synthesis typically involves sequential nitration, chlorination, and cyclization steps. For example, nitration of quinoline derivatives with HNO₃ at 70°C yields intermediates, followed by chlorination using POCl₃ and subsequent amine substitution . Optimizing yields (e.g., 40–85% in multi-step processes) requires controlling reaction conditions (temperature, stoichiometry) and purification methods. Low yields in cyclization steps may arise from steric hindrance; using catalytic agents like triethyl orthoformate improves ring closure efficiency .
Q. What analytical techniques are critical for structural elucidation of this compound?
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using programs like SHELXL . For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 16.8486 Å, β = 113.9°) were reported for imidazoquinoline analogs .
- NMR and MS : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at α,α positions), while high-resolution MS validates molecular weight (e.g., m/z 313.35 for C₁₇H₁₉N₃O₃) .
Q. How is purity assessed, and what storage conditions ensure stability?
- HPLC : Purity >95% is achievable with reverse-phase C18 columns and UV detection at 254 nm .
- Storage : Store at -20°C in inert atmospheres to prevent hydrolysis of acetyloxy or ethoxymethyl groups. Short shelf life (e.g., 6–12 months) necessitates batch validation before use .
Advanced Research Questions
Q. How does the compound’s structure influence its TLR7/8 agonist activity?
The imidazoquinoline core binds TLR7/8’s hydrophobic pocket, while substituents modulate potency:
- Ethoxymethyl group : Enhances solubility and receptor affinity (e.g., Resiquimod/R-848, EC₅₀ = 0.1–1 μM for cytokine induction) .
- α,α-dimethyl groups : Reduce metabolic degradation, prolonging immunostimulatory effects in vivo . Comparative studies show analogs without these groups exhibit 10-fold lower IFN-α induction .
Q. What methodological challenges arise in assessing TLR specificity, and how can contradictions be resolved?
- Assay variability : TLR7/8 activation (e.g., in RAW264.7 cells) may conflict due to differential expression of co-receptors or endotoxin contamination. Use TLR-specific ligands (e.g., Poly(I:C) for TLR3, Pam3CSK4 for TLR2) as controls .
- Data normalization : Quantify cytokines (IFN-α, IL-6) via ELISA and normalize to housekeeping genes (e.g., GAPDH) to account for cell viability differences .
Q. What strategies improve in vivo efficacy while minimizing off-target effects?
- Formulation : Encapsulation in liposomes or PEGylation enhances bioavailability and reduces systemic inflammation .
- Dose optimization : Preclinical models (e.g., murine melanoma) show topical resiquimod (500 µg/dose) balances efficacy and toxicity, whereas subcutaneous administration risks cytokine storms .
Q. How do structural modifications impact mutagenicity or metabolic stability?
- N-Oxide formation : Electron-rich imidazole rings may oxidize, generating mutagenic intermediates. Introduce electron-withdrawing groups (e.g., chloro substituents) to mitigate this .
- Metabolic pathways : Cytochrome P450 assays (e.g., human liver microsomes) identify vulnerable sites (e.g., ethoxymethyl demethylation). Methylation or fluorination blocks these pathways .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in biological activity between analogs?
- SAR analysis : Compare EC₅₀ values of analogs (e.g., Resiquimod vs. Imiquimod) to identify critical substituents. For instance, ethoxymethyl in Resiquimod broadens TLR7/8 activation compared to Imiquimod’s isobutyl group .
- Molecular docking : Use software like AutoDock Vina to model ligand-receptor interactions and predict binding affinities .
Q. What protocols ensure reproducibility in crystallographic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
